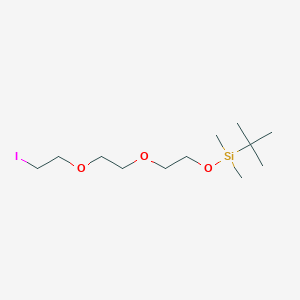

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide

Beschreibung

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyloxy group. This compound is often used in organic synthesis due to its unique reactivity and stability.

Eigenschaften

IUPAC Name |

tert-butyl-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27IO3Si/c1-12(2,3)17(4,5)16-11-10-15-9-8-14-7-6-13/h6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRRLSCDPRSFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27IO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide typically involves the reaction of 2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethanol with iodine in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The iodide group can be replaced by various nucleophiles, such as amines or thiols, under mild conditions.

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the iodide group to a hydrogen atom, forming the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in these reactions.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include silanols and siloxanes.

Reduction: The major product is the corresponding hydrocarbon.

Wissenschaftliche Forschungsanwendungen

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide is used in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organosilicon compounds.

Biology: The compound is used in the modification of biomolecules for improved stability and reactivity.

Medicine: It is explored for drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

Industry: The compound is used in the production of specialty polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide involves its reactivity towards nucleophiles and electrophiles. The tert-butyldimethylsilyloxy group provides steric protection, enhancing the stability of the compound. The iodide group acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethanol

- 2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethylamine

Uniqueness

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide is unique due to its combination of a silyl ether group and an iodide group. This combination provides both stability and reactivity, making it a versatile compound in organic synthesis. The presence of the iodide group allows for easy substitution reactions, while the silyl ether group provides steric protection and stability.

Biologische Aktivität

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by a t-butyldimethylsilyloxy group, which enhances its solubility and stability in biological environments. The presence of the iodide moiety suggests potential reactivity that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

- Antimicrobial Properties : Many derivatives have shown effectiveness against various bacterial strains.

- Anticancer Potential : There is ongoing research into the compound's ability to inhibit cancer cell proliferation.

The exact mechanism of action for 2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide remains largely unexplored. However, it is hypothesized that it may interact with specific enzymes or receptors, modulating their activity. The following pathways are thought to be influenced:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell signaling and proliferation.

- Biochemical Pathways : The compound may affect pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

A study investigating the antimicrobial properties of structurally related compounds found that certain derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. This suggests that 2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide could also possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent .

Anticancer Studies

Research on related compounds has highlighted their potential as anticancer agents. For instance, derivatives have been tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell growth. The compound's unique structure may enhance its effectiveness in targeting cancer cells while minimizing toxicity to normal cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.